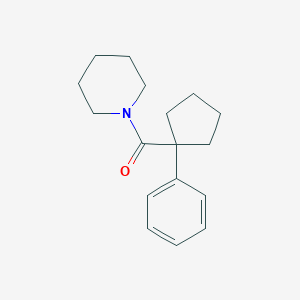
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amine that contains a five-membered ring with one nitrogen atom and has various uses in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters and protect neurons from damage.
Biochemische Und Physiologische Effekte
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It also inhibits the growth of tumor cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. However, one of the limitations of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on piperidine, 1-((1-phenylcyclopentyl)carbonyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- and develop new derivatives with improved properties. Finally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Conclusion
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. While there are still limitations and unknowns about the compound, further research can help to better understand its mechanism of action and potential uses, leading to the development of new drugs and therapies.
Synthesemethoden
The synthesis of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- can be achieved through several methods, including the reaction of 1-phenylcyclopentene with phthalimide, followed by the reduction of the resulting N-phthalimido-1-phenylcyclopentane with sodium borohydride. Another method involves the reaction of 1-phenylcyclopentene with phosgene to form 1-phenylcyclopentyl chloroformate, which is then treated with piperidine to yield piperidine, 1-((1-phenylcyclopentyl)carbonyl)-.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Studies have also shown that piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
102207-07-8 |
|---|---|
Produktname |
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- |
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
(1-phenylcyclopentyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23NO/c19-16(18-13-7-2-8-14-18)17(11-5-6-12-17)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14H2 |
InChI-Schlüssel |
HQFHUOULUZHWII-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Andere CAS-Nummern |
102207-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



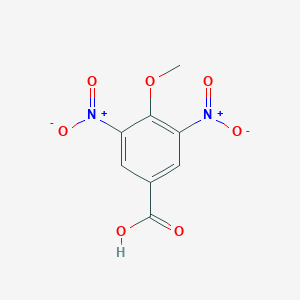
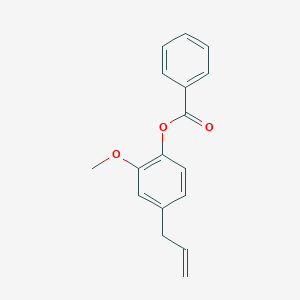
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
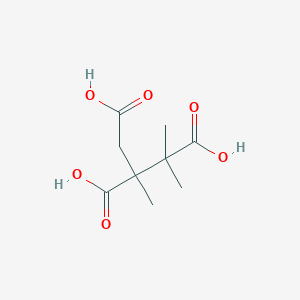
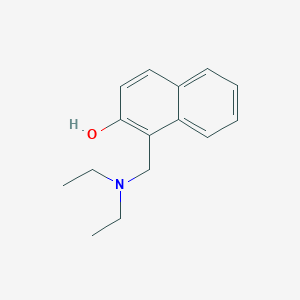
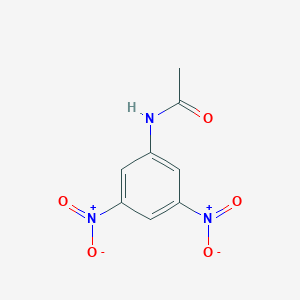
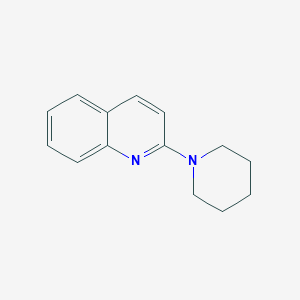
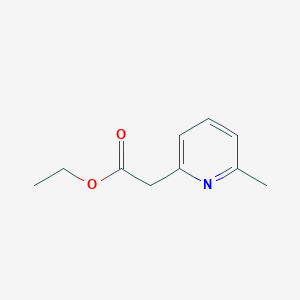
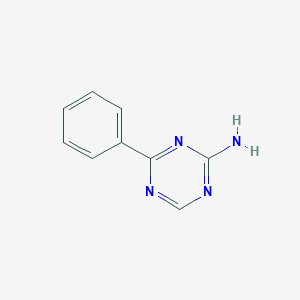
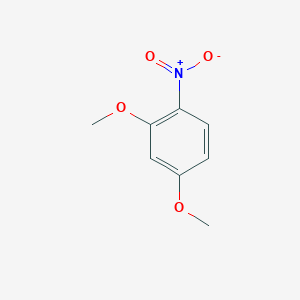
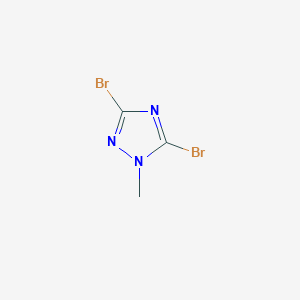
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
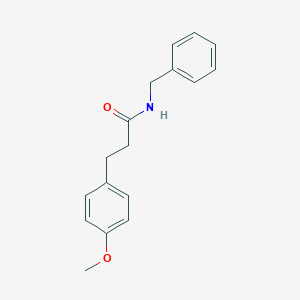
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)